2-(4-butylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-butylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of 4-butylphenoxyacetic acid: This can be achieved by reacting 4-butylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Conversion to hydrazide: The 4-butylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: Finally, the hydrazide is reacted with 2-chlorobenzaldehyde under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and catalysts) would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and hydrazide groups.
Reduction: Amines and other reduced forms of the hydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, affecting their function. The phenoxy and chlorophenyl groups may interact with cellular membranes, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propargite: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate, used as a pesticide.
[(E)-({4-[2-(4-tert-butylphenoxy)ethoxy]phenyl}methylidene)amino]thiourea: A compound with similar structural features.
Uniqueness
2-(4-butylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide group allows for versatile chemical modifications, while the phenoxy and chlorophenyl groups provide specific interactions with biological targets.
Properties
Molecular Formula |
C19H21ClN2O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-3-6-15-9-11-17(12-10-15)24-14-19(23)22-21-13-16-7-4-5-8-18(16)20/h4-5,7-13H,2-3,6,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
VUSGWIKWNGVRHB-FYJGNVAPSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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